molecular formula C22H22N2O2 B3059194 1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)- CAS No. 95291-76-2

1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-

Cat. No. B3059194
CAS RN: 95291-76-2
M. Wt: 346.4 g/mol
InChI Key: SRBBCQOOXRLZOZ-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, also known as α-Naphthoquinone or p-Naphthoquinone, has the chemical formula C10H6O2 . Its molecular weight is approximately 158.15 g/mol . This compound belongs to the class of naphthoquinones and is characterized by its quinone structure.


Molecular Structure Analysis

1,4-Naphthalenedione features a planar aromatic ring system with two carbonyl groups (C=O) at positions 1 and 4. The arrangement of atoms in its structure contributes to its reactivity and biological properties. The 2D and 3D representations of its structure can be visualized using computational tools .

properties

IUPAC Name

2-(4-methylanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-9-11-16(12-10-15)23-19-20(24-13-5-2-6-14-24)22(26)18-8-4-3-7-17(18)21(19)25/h3-4,7-12,23H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBBCQOOXRLZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385376
Record name GNF-Pf-4576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-

CAS RN

95291-76-2
Record name GNF-Pf-4576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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